molecular formula C17H16ClNO3 B11246856 N-(2-chlorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-chlorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11246856
M. Wt: 317.8 g/mol
InChI Key: OJGQFUDCBQXEHX-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines. This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a carboxamide group and a chlorophenylmethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a chlorophenylmethyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenylmethyl group.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:

    Benzodioxepine Derivatives: Compounds with similar benzodioxepine ring structures but different substituents.

    Chlorophenylmethyl Derivatives: Compounds with the chlorophenylmethyl group but different core structures.

    Carboxamide Derivatives: Compounds with carboxamide groups but different ring systems.

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H16ClNO3/c18-14-5-2-1-4-13(14)11-19-17(20)12-6-7-15-16(10-12)22-9-3-8-21-15/h1-2,4-7,10H,3,8-9,11H2,(H,19,20)

InChI Key

OJGQFUDCBQXEHX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)OC1

Origin of Product

United States

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